molecular formula C7H5BrN4 B2516608 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1219571-83-1

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B2516608
CAS No.: 1219571-83-1
M. Wt: 225.049
InChI Key: SKNKBPWBMOKIQC-UHFFFAOYSA-N
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Description

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole ring substituted with a bromine atom.

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on their specific structures and properties.

Mode of Action

It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions . This suggests that 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine could potentially interact with its targets by accepting or transferring acyl groups, thereby altering the targets’ functions.

Biochemical Pathways

Given the compound’s potential to form coordination complexes and participate in acyl transfer reactions , it could potentially affect a wide range of biochemical pathways.

Result of Action

Given its potential to form coordination complexes and participate in acyl transfer reactions , it could potentially alter the function of its targets, leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyridine with 1H-1,2,4-triazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolylpyridines, while coordination reactions can produce metal complexes with distinct properties .

Scientific Research Applications

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine
  • 3-bromo-1H-1,2,4-triazole

Uniqueness

3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in coordination chemistry and materials science .

Properties

IUPAC Name

3-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNKBPWBMOKIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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